Cox-2-IN-37
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-37 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process. COX-2 inhibitors are widely studied for their potential therapeutic applications in treating inflammation, pain, and various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-37 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route includes the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Cox-2-IN-37 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Cox-2-IN-37 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of COX-2 inhibition and to develop new inhibitors
Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular processes
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, pain, and cancer
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Cox-2-IN-37 exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain . The molecular targets and pathways involved include the binding of this compound to the active site of COX-2, preventing its interaction with arachidonic acid .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: Known for its potent COX-2 inhibition but withdrawn from the market due to cardiovascular risks.
Etoricoxib: A selective COX-2 inhibitor used to treat various inflammatory conditions.
Uniqueness of Cox-2-IN-37
This compound is unique due to its specific chemical structure, which provides a high degree of selectivity for COX-2 over COX-1. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Properties
Molecular Formula |
C22H24N2O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9-phenylspiro[5,6,7,8-tetrahydro-2H-pyrrolo[3,4-b]quinoline-3,1'-cyclohexane]-1-one |
InChI |
InChI=1S/C22H24N2O/c25-21-19-18(15-9-3-1-4-10-15)16-11-5-6-12-17(16)23-20(19)22(24-21)13-7-2-8-14-22/h1,3-4,9-10H,2,5-8,11-14H2,(H,24,25) |
InChI Key |
SJNTXZQHWLAULB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=NC4=C(CCCC4)C(=C3C(=O)N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.